Product packaging for BM635 (mesylate)(Cat. No.:)

BM635 (mesylate)

Cat. No.: B12423382
M. Wt: 488.6 g/mol
InChI Key: MVRJSLMLRLIZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Global Health Burden of Mycobacterial Infections

Tuberculosis remains a leading cause of death from a single infectious agent, with millions of new cases diagnosed annually. nih.gov The World Health Organization (WHO) has recognized TB as a global health emergency. researchgate.net The challenge is exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, which render existing first-line treatments ineffective. nih.govnih.gov This resistance necessitates longer, more complex, and often more toxic treatment regimens with lower success rates. nih.gov Beyond tuberculosis, non-tuberculous mycobacteria (NTM) are increasingly recognized as opportunistic pathogens responsible for a range of diseases, particularly in immunocompromised individuals. asm.org The significant morbidity and mortality associated with mycobacterial infections underscore the urgent need for innovative therapeutic strategies. longdom.org

Critical Need for Novel Antimycobacterial Agents

The emergence of drug-resistant mycobacterial strains has created a critical need for the discovery and development of novel antimycobacterial agents. nih.gov For several decades, the pipeline for new anti-TB drugs was stagnant. nih.gov The lengthy and complex nature of current TB treatments contributes to patient non-compliance, which in turn fuels the development of further resistance. nih.gov Therefore, new drugs are needed not only to combat resistant strains but also to shorten treatment duration and improve patient outcomes. nih.gov Researchers are actively exploring new molecular targets within mycobacteria to develop compounds with novel mechanisms of action that can overcome existing resistance patterns. mdpi.com

Overview of Mycobacterial Cell Wall Biosynthesis as a Therapeutic Target

The mycobacterial cell wall is a complex and unique structure that is essential for the bacterium's survival, virulence, and resistance to antibiotics. researchgate.netnih.gov This intricate barrier, composed of peptidoglycan, arabinogalactan (B145846), and mycolic acids, provides a robust defense against environmental stresses and the host immune system. researchgate.netmdpi.com Its essential nature and the fact that many of its components are unique to mycobacteria make the cell wall biosynthesis pathway an attractive and well-validated target for antimicrobial drugs. researchgate.netnih.gov Two of the four first-line anti-TB drugs, isoniazid (B1672263) and ethambutol, target this very pathway. mdpi.com

Mycolic acids are very long-chain fatty acids (containing 60-90 carbon atoms) that are the hallmark of the mycobacterial cell wall. wikipedia.orgnih.gov They are covalently linked to the arabinogalactan layer, forming a thick, waxy, and highly impermeable barrier. numberanalytics.com This mycolic acid layer is crucial for the virulence of M. tuberculosis. It protects the bacterium from chemical damage, dehydration, and the action of many hydrophilic antibiotics. wikipedia.org Furthermore, mycolic acids play a direct role in pathogenesis by enabling the bacteria to grow inside host macrophages, effectively hiding from the immune system. wikipedia.orgpearson.com They can also modulate the host immune response to favor bacterial survival. numberanalytics.com The essentiality of mycolic acids for both viability and virulence makes their biosynthesis an excellent target for drug development. nih.gov

The transport of mycolic acids from their site of synthesis in the cytoplasm to the cell wall is a critical step in the assembly of the mycobacterial envelope. This process is facilitated by the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov MmpL3 is an essential inner membrane transporter protein responsible for flipping trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids, across the cytoplasmic membrane. pnas.orgpnas.org Once in the periplasm, TMM is further processed and its mycolic acid moiety is transferred to the arabinogalactan or to another TMM molecule to form trehalose dimycolate (TDM), also known as cord factor. nih.gov The essentiality of MmpL3 for mycobacterial growth and viability has been confirmed through genetic studies, making it a highly attractive target for new anti-TB drugs. nih.govgrantome.com

Historical Context of MmpL3 Inhibitor Discovery

The identification of MmpL3 as a key drug target has been largely driven by phenotypic screening of compound libraries against whole M. tuberculosis cells. nih.govgrantome.com Several structurally diverse small molecules that inhibit mycobacterial growth were found to select for resistance mutations in the mmpL3 gene. asm.org This recurring finding pointed to MmpL3 as a common target for various chemical scaffolds. nih.govgrantome.com Compounds such as SQ109, which has progressed to clinical trials, and the pyrrole (B145914) derivative BM212 were among the early inhibitors identified to target MmpL3. pnas.orgacs.orgnih.gov The discovery of these inhibitors has validated MmpL3 as a druggable target and has spurred further research to develop more potent and pharmacokinetically favorable MmpL3 inhibitors. grantome.com

Strategic Positioning of BM635 (mesylate) within Antimycobacterial Research

BM635 is a potent MmpL3 inhibitor that emerged from a hit-to-lead optimization campaign. patsnap.com It demonstrates outstanding activity against M. tuberculosis H37Rv. medchemexpress.com The development of BM635 and its analogues represents a targeted effort to improve upon earlier MmpL3 inhibitors, focusing on enhancing potency and drug-like properties. nih.gov However, the parent compound, BM635, exhibited poor aqueous solubility and high lipophilicity, which led to low in vivo exposure. patsnap.com To address this, the mesylate salt form, BM635 mesylate, was developed to improve its physicochemical and biopharmaceutical properties, including bioavailability. patsnap.commedchemexpress.cnmedchemexpress.com The strategic development of BM635 mesylate positions it as a promising candidate for further preclinical and potentially clinical investigation in the fight against tuberculosis.

Research Findings on BM635 and its Analogues

CompoundTargetMIC against M. tuberculosis H37Rv (μM)Key Characteristics
BM635MmpL30.12Potent anti-mycobacterial activity, but poor aqueous solubility and high lipophilicity. patsnap.commedchemexpress.com
BM635 mesylateMmpL30.6Improved bioavailability compared to the free base. medchemexpress.cnnih.gov
Analogue 17MmpL30.15Excellent activity and efficacy in a murine model of TB infection. nih.gov

Pharmacokinetic Properties of BM635

CompoundHalf-life (in vivo)Maximum Concentration (Cmax)Bioavailability
BM6351 hour1.62 μM46%

Data from a study on the parent compound BM635. patsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H33FN2O4S B12423382 BM635 (mesylate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H33FN2O4S

Molecular Weight

488.6 g/mol

IUPAC Name

4-[[1-(4-fluorophenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrol-3-yl]methyl]morpholine;methanesulfonic acid

InChI

InChI=1S/C25H29FN2O.CH4O3S/c1-18(2)20-4-6-21(7-5-20)25-16-22(17-27-12-14-29-15-13-27)19(3)28(25)24-10-8-23(26)9-11-24;1-5(2,3)4/h4-11,16,18H,12-15,17H2,1-3H3;1H3,(H,2,3,4)

InChI Key

MVRJSLMLRLIZDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C(C)C)CN4CCOCC4.CS(=O)(=O)O

Origin of Product

United States

Discovery and Initial Characterization of Bm635 Mesylate

Identification of BM635 as a Lead Compound from High-Throughput Screening Campaigns

BM635 was identified as a promising hit compound during a dedicated hit-to-lead campaign aimed at discovering new anti-TB agents. researchgate.netnih.gov Such campaigns typically involve the high-throughput screening of large chemical libraries to identify molecules that inhibit the growth of Mycobacterium tuberculosis. While the specific details of the high-throughput screening that led to the discovery of BM635 are not extensively detailed in publicly available literature, its designation as a "hit compound" strongly implies its origin from such a discovery process. Following its initial identification, BM635 underwent further investigation and optimization, establishing it as a lead compound for a new class of anti-TB agents.

Initial In Vitro Antimycobacterial Efficacy

The initial evaluation of BM635 focused on its ability to inhibit the growth of mycobacteria in a laboratory setting. These in vitro studies are crucial for determining the potency and spectrum of activity of a new compound.

BM635 has demonstrated outstanding in vitro activity against Mycobacterium tuberculosis. Specifically, it has shown potent efficacy against the drug-sensitive H37Rv strain, a commonly used reference strain in TB research. An analogue of BM635 also exhibited excellent activity against drug-sensitive strains of Mycobacterium tuberculosis. researchgate.netnih.gov

**Table 1: In Vitro Activity of BM635 against *Mycobacterium tuberculosis***

Strain MIC (μM)
M. tuberculosis H37Rv 0.15 researchgate.netnih.gov

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Information regarding the in vitro activity of BM635 (mesylate) against other mycobacterial species, such as Mycobacterium avium, Mycobacterium abscessus, and Mycobacterium kansasii, is not extensively available in the public domain. Further research is required to fully characterize the antimycobacterial spectrum of this compound.

Structural Class of BM635 (mesylate): Pyrrole (B145914) Derivatives

BM635 belongs to the structural class of pyrrole derivatives. researchgate.netnih.gov Pyrroles are five-membered aromatic heterocyclic organic compounds that are components of many biologically important molecules. The core pyrrole structure of BM635 has been systematically modified to explore structure-activity relationships and improve its drug-like properties. researchgate.netnih.gov The "mesylate" designation refers to the methanesulfonate salt form of the compound, which is often used to improve the solubility and bioavailability of a drug candidate.

Molecular Target Elucidation and Biochemical Mechanism of Action of Bm635 Mesylate

Confirmation of Mycobacterial Membrane Protein Large 3 (MmpL3) as the Primary Target

Mycobacterial membrane protein Large 3 (MmpL3) has been unequivocally identified as the primary molecular target of BM635 and its analogs. researchgate.net MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis and other mycobacterial species, playing a critical role in the biogenesis of the unique and complex mycobacterial cell wall. nih.govsemanticscholar.org Its essentiality for mycobacterial growth and viability has made it an attractive target for the development of novel anti-tuberculosis agents. nih.govsemanticscholar.org

Genetic Validation through Resistance Mutants

A cornerstone in the validation of a drug's target is the analysis of spontaneous resistant mutants. In the case of MmpL3 inhibitors, including the class to which BM635 belongs, the generation of resistant M. tuberculosis strains has consistently revealed mutations within the mmpL3 gene. nih.govresearchgate.netnih.gov These mutations confer resistance to a variety of structurally diverse MmpL3 inhibitors, providing strong genetic evidence that MmpL3 is the primary target. nih.govresearchgate.netnih.gov

Studies have shown that successive rounds of isolating resistant mutants to different MmpL3 inhibitors, including adamantyl ureas, repeatedly result in additional mutations within the mmpL3 gene, rather than in other genetic loci. nih.gov This further solidifies the role of MmpL3 as the principal determinant of resistance and, therefore, the direct target of these compounds. nih.gov

The specific mutations identified in resistant strains often map to the transmembrane domains of the MmpL3 protein. researchgate.netnih.gov These regions are crucial for the protein's transport function, and alterations in these domains can disrupt inhibitor binding or the conformational changes required for inhibition. researchgate.netnih.gov

Table 1: Representative MmpL3 Mutations Conferring Resistance to Inhibitors

Amino Acid SubstitutionLocation in MmpL3Associated Inhibitor ClassReference
Y252F/STransmembrane DomainSpiral Amines researchgate.net
F255LTransmembrane DomainSpiral Amines researchgate.net
G596RTransmembrane DomainSpiral Amines researchgate.net
F644I/LTransmembrane DomainMultiple Pharmacophores researchgate.net

This table is illustrative and not exhaustive of all known resistance mutations.

Biochemical Assays for MmpL3 Inhibition

Biochemical assays have been instrumental in confirming the direct inhibition of MmpL3 by various compounds. Cell-based assays that monitor the accumulation of trehalose (B1683222) monomycolate (TMM), the substrate of MmpL3, are a key tool. nih.gov Inhibition of MmpL3 leads to a characteristic accumulation of TMM within the mycobacterial cell, providing a biochemical signature of target engagement. nih.gov

Furthermore, the development of strains with regulatable mmpL3 expression has enabled more specific validation of MmpL3 inhibitors. nih.gov In these systems, overexpression of MmpL3 can lead to increased resistance to the inhibitor, while downregulation of MmpL3 expression can sensitize the bacteria, directly linking the compound's activity to the presence and level of the MmpL3 protein. nih.gov

Comprehensive Analysis of MmpL3 Function in Mycobacterial Physiology

MmpL3 is a central player in the intricate process of mycobacterial cell envelope biogenesis. nih.gov Its primary function is the transport of mycolic acid precursors, which are essential for the structural integrity and impermeability of the mycobacterial cell wall. nih.gov

Mycolic Acid Translocation Pathway

Mycolic acids are long-chain fatty acids that are signature components of the mycobacterial cell envelope. They are synthesized in the cytoplasm and then esterified to trehalose to form trehalose monomycolate (TMM). plos.org MmpL3 functions as a flippase, translocating TMM from the inner leaflet to the outer leaflet of the cytoplasmic membrane. plos.org This translocation is a critical step, as it moves the mycolic acid precursors to the periplasmic space where they are further processed and incorporated into the cell wall. plos.org

The transport process is thought to be driven by the proton motive force (PMF), a common energy source for transporters of the Resistance-Nodulation-Division (RND) superfamily, to which MmpL3 belongs. nih.gov

Impact on Mycobacterial Cell Envelope Integrity and Biogenesis

The function of MmpL3 is absolutely essential for the proper assembly of the mycobacterial cell envelope. By transporting TMM, MmpL3 supplies the building blocks for two major components of the outer membrane: trehalose dimycolate (TDM), also known as cord factor, and mycolyl-arabinogalactan-peptidoglycan. plos.org

Inhibition of MmpL3 disrupts this supply chain, leading to a halt in the synthesis of these crucial cell wall components. This disruption has profound consequences for the bacterium, including:

Loss of Cell Wall Integrity: The depletion of mycolic acids in the outer membrane compromises the structural integrity and impermeability of the cell wall. nih.gov

Growth Arrest and Cell Death: Due to the essential nature of the cell wall, the inability to synthesize it properly leads to a cessation of bacterial growth and ultimately cell death. nih.gov

Osmotic Stress: A compromised cell wall can lead to increased susceptibility to osmotic stress. nih.gov

Elucidation of BM635 (mesylate) Interaction with MmpL3

While direct structural studies of BM635 bound to MmpL3 are not extensively detailed in the public domain, significant insights can be drawn from studies of analogous MmpL3 inhibitors and molecular modeling.

It is understood that structurally diverse inhibitors of MmpL3, including those related to BM635, bind within a common pocket located in the transmembrane region of the protein. researchgate.net This binding site is thought to be in close proximity to the proton translocation channel, which is essential for the transporter's function. researchgate.net

Molecular docking and pharmacophore modeling studies have been employed to predict the binding modes of MmpL3 inhibitors. bohrium.comnih.govnih.gov These computational approaches suggest that inhibitors form stable interactions within the transmembrane domain, often involving hydrophobic and hydrogen bonding interactions with key amino acid residues. bohrium.comnih.gov

The binding of inhibitors like BM635 is believed to disrupt the normal function of MmpL3 through one or more of the following mechanisms:

Direct Blockade of the Transport Channel: The inhibitor may physically obstruct the channel through which TMM is translocated. plos.org

Interference with Proton Translocation: By binding within or near the proton relay network, the inhibitor can disrupt the flow of protons that powers the transport process. researchgate.net

Induction of Conformational Changes: Inhibitor binding may lock the MmpL3 protein in a non-functional conformation, preventing the necessary dynamic changes required for substrate transport. plos.org

The flexibility of the MmpL3 transporter, particularly in the transmembrane helices and the periplasmic domains, appears to be crucial for its function. plos.org It is plausible that BM635, upon binding, restricts this conformational flexibility, thereby inhibiting the transport cycle. plos.org

Binding Site Analysis within the MmpL3 Transporter

High-resolution crystal and cryo-electron microscopy (cryo-EM) structures of MmpL3 from Mycobacterium smegmatis have revealed a common binding pocket for a wide array of inhibitors, despite their chemical diversity. researchgate.netresearchgate.netnih.gov This pocket is situated deep within the twelve-helix transmembrane (TM) domain of the protein. researchgate.netresearchgate.net Specifically, inhibitors like SQ109, AU1235, NITD-349, and SPIRO have been shown to bind in a central channel within the TM domain, which is also the putative proton relay pathway. researchgate.netresearchgate.netresearchgate.net

While a co-crystal structure of BM635 with MmpL3 is not yet publicly available, resistance mutations and cross-resistance patterns suggest that 1,5-diarylpyrroles, the class to which BM635 belongs, also target this same general region. researchgate.netnih.gov The binding site is characterized by a mix of hydrophobic and polar residues, and two Asp-Tyr pairs are considered key facilitators of the proton translocation that powers the transporter. researchgate.net The interaction of various inhibitors within this channel effectively blocks the protein's function. researchgate.net

Consequences of MmpL3 Inhibition on Mycobacterial Viability

The inhibition of MmpL3, whether direct or indirect, has profound and lethal consequences for mycobacteria. mdpi.com Blocking the function of MmpL3 interrupts the intricate process of cell wall construction. patsnap.com

Key consequences include:

Accumulation of TMM: The primary and most immediate effect is the inability to transport TMM across the cytoplasmic membrane, leading to its accumulation intracellularly. nih.govnih.gov

Depletion of TDM and mAGP: As TMM is the precursor for trehalose dimycolate (TDM, or "cord factor") and the mycolylation of arabinogalactan (B145846) to form mycolyl-arabinogalactan-peptidoglycan (mAGP), the inhibition of its transport starves the downstream pathways. mdpi.com This results in a reduction of these critical outer membrane components.

Cell Wall Stress and Bactericidal Effect: The disruption of the mycolic acid layer compromises the structural integrity and impermeability of the mycobacterial cell envelope. patsnap.comresearchgate.net This leads to cell wall stress and ultimately results in a potent bactericidal effect against actively replicating bacilli. nih.govresearchgate.net MmpL3 inhibitors are known to be rapidly bactericidal, including against intracellular mycobacteria. researchgate.net

Computational and Structural Biology Investigations

Computational and structural biology approaches have been indispensable in elucidating the function of MmpL3 and how inhibitors like BM635 interact with it.

Molecular Docking Studies and Binding Affinity Predictions

In the absence of a specific MmpL3-BM635 crystal structure, molecular docking has been a key computational tool to predict its binding mode and affinity. nih.govbohrium.com These studies typically utilize the high-resolution structures of MmpL3, often in complex with other known inhibitors like SQ109 (PDB ID: 6AJG), to define the binding pocket. nih.gov

Docking simulations predict that inhibitors like BM635 fit within the central hydrophobic channel in the transmembrane domain. These models are crucial for:

Predicting Binding Poses: Identifying the likely orientation and conformation of the inhibitor within the binding site.

Identifying Key Interactions: Highlighting specific amino acid residues that may form hydrogen bonds or hydrophobic interactions with the inhibitor, guiding the design of more potent analogues.

Virtual Screening: Using pharmacophore models based on known inhibitors to screen large chemical libraries for new potential MmpL3-targeting compounds. bohrium.comnih.gov

Study TypeKey Findings / PurposeCommonly Implicated Residues
Pharmacophore ModelingGeneration of 3D models based on active MmpL3 inhibitors to identify essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups). bohrium.comnih.govN/A (Focus on chemical features)
Molecular DockingPrediction of inhibitor binding poses within the MmpL3 transmembrane channel. Used to rationalize structure-activity relationships and screen new compounds. nih.govbohrium.comIle249, Asp256, Phe260, Asp645, Tyr646, Phe649 researchgate.net
MM-GBSA/MM-PBSACalculation of binding free energies to estimate the binding affinity of docked compounds and rank potential inhibitors. nih.govN/A (Focus on energy values)

Homology Modeling of MmpL3 for Inhibitor Design

Before the first experimental structures of MmpL3 were solved, homology modeling was the primary method to generate a three-dimensional model of the protein. uran.ua These models were typically based on the known crystal structures of other bacterial RND transporters. While now largely superseded by experimental data for the core protein, homology modeling remains relevant for:

Modeling MmpL3 from Different Species: Creating models of MmpL3 from various mycobacterial species (e.g., M. abscessus) based on the known M. tuberculosis or M. smegmatis structures to investigate species-specific inhibitor activity. mdpi.com

Modeling Flexible or Unresolved Regions: Investigating the structure of domains that are often missing in crystal structures, such as the cytoplasmic C-terminal domain, to better understand their function and potential regulatory roles. nih.gov

Insights from High-Resolution Structural Data of MmpL3-Inhibitor Complexes

The publication of multiple high-resolution cryo-EM and X-ray crystal structures of MmpL3 has been a landmark achievement for anti-tubercular drug design. researchgate.netresearchgate.netnih.govnih.gov These structures, solved in apo form and in complex with inhibitors such as SQ109, AU1235, NITD-349, and SPIRO, provide several key insights:

Confirmation of a Common Binding Site: The structures confirm that chemically diverse inhibitors bind to a single, druggable pocket located within the transmembrane domain, obstructing the proton translocation pathway. researchgate.netresearchgate.net

Mechanism of Proton Transport: The structures reveal a central channel containing key acidic and tyrosine residues (Asp-Tyr pairs) that are critical for the proton motive force-driven transport mechanism. researchgate.netrcsb.org Inhibitors physically occupy this channel, blocking proton relay and thus transporter function.

Rational Drug Design: The detailed atomic interactions observed between inhibitors and the protein provide a precise blueprint for structure-based drug design, enabling the optimization of existing scaffolds and the development of new ones with improved potency and pharmacokinetic properties. researchgate.netnih.gov

Although a structure with BM635 itself has not been reported, the wealth of structural data with other inhibitors provides a robust and reliable framework for understanding its mechanism of action at an atomic level.

Preclinical Efficacy Studies of Bm635 Mesylate

In Vitro Mycobactericidal and Mycobacteriostatic Activity

The initial evaluation of any potential antitubercular drug involves rigorous in vitro testing to determine its intrinsic activity against Mycobacterium tuberculosis. These studies are fundamental in establishing the compound's potential for further development.

Minimum Inhibitory Concentration (MIC) Determinations

The minimum inhibitory concentration (MIC) is a key metric that defines the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. For BM635, studies have demonstrated potent activity against the standard virulent laboratory strain of Mycobacterium tuberculosis, H37Rv. The reported MIC value for BM635 against this strain is 0.12 µM researchgate.net. An analogue of BM635, compound 17, has also shown excellent activity with a reported MIC of 0.15 μM against drug-sensitive M. tuberculosis strains nih.govnih.gov.

CompoundOrganismMIC (µM)
BM635Mycobacterium tuberculosis H37Rv0.12
BM635 analogue (compound 17)Drug-sensitive Mycobacterium tuberculosis0.15

Time-Kill Kinetics Against Mycobacterium tuberculosis

Activity against Intracellular Mycobacteria in Macrophage Models

Mycobacterium tuberculosis is an intracellular pathogen that primarily resides and replicates within host macrophages. Therefore, the ability of a drug to penetrate macrophages and exert its antimicrobial effect is crucial for therapeutic efficacy. While direct studies on BM635 (mesylate) in macrophage models are not detailed in the available literature, research on the closely related compound BM212 provides strong indicative evidence of the potential of this chemical class. In studies using the U937 human histiocytic lymphoma cell line, which differentiates into macrophage-like cells, BM212 demonstrated potent bactericidal activity against intracellular bacilli nih.gov. It completely inhibited the growth of intracellular mycobacteria at a concentration of 1 µg/ml, with a corresponding MIC of 0.5 µg/ml within this cellular model nih.gov. This suggests that compounds of the 1,5-diarylpyrrole class, including BM635, are capable of effectively targeting M. tuberculosis within its primary host cell niche.

CompoundMacrophage ModelActivityEffective Concentration
BM212 (related compound)U937 human histiocytic lymphoma cellsComplete inhibition of intracellular mycobacteria1 µg/ml
BM212 (related compound)U937 human histiocytic lymphoma cellsIntracellular MIC0.5 µg/ml

In Vivo Efficacy in Non-Human Animal Models of Mycobacterial Infection

Following promising in vitro results, the evaluation of a drug candidate's efficacy in a living organism is a critical next step. Murine models of tuberculosis are widely used for this purpose.

Efficacy in Murine Models of Acute Mycobacterial Infection

BM635 has been reported to be efficacious in a murine model of tuberculosis infection researchgate.net. While specific details of the study protocol and outcomes for BM635 are not extensively published, the progression of this compound to in vivo testing indicates a favorable pharmacokinetic and safety profile in animal models. Further supporting the potential of this compound class, an improved analogue of the parent compound, BM212, demonstrated significant efficacy in an acute murine TB infection model, with a reported ED99 (the dose required to be effective in 99% of the population) of 49 mg/Kg nih.govnih.govresearchgate.net. This level of potency is within the range of commonly used tuberculosis drugs, highlighting the therapeutic potential of this chemical series.

Reduction of Bacterial Burden in Target Organs

A primary endpoint in preclinical in vivo studies is the reduction of the bacterial load, measured in colony-forming units (CFU), in key target organs such as the lungs and spleen. Although it is stated that BM635 is effective in a murine model, specific quantitative data on the log reduction of CFU in the lungs and spleen for BM635 (mesylate) is not available in the reviewed literature. The positive efficacy reports for both BM635 and its analogues strongly suggest that administration of the compound leads to a significant reduction in bacterial burden in these organs. However, without specific data, a quantitative assessment of its in vivo bactericidal activity cannot be definitively made at this time.

Dose-Dependent Efficacy Studies in Animal Models

No studies detailing the dose-dependent efficacy of BM635 (mesylate) in any animal models were identified. Information regarding the relationship between the dosage of BM635 (mesylate) and its therapeutic effect in preclinical settings is not publicly available.

Evaluation in Chronic Mycobacterial Infection Models

No research or data could be found concerning the evaluation of BM635 (mesylate) in animal models of chronic mycobacterial infections. Therefore, its potential efficacy in such models cannot be reported.

Structure Activity Relationship Sar and Analogue Development of Bm635 Mesylate

Rational Design and Synthesis of BM635 Analogues

The optimization of BM635 involved a rational design approach focused on modifying its core structure to enhance its physicochemical and pharmacological profile. sci-hub.se The primary goals were to improve aqueous solubility, reduce lipophilicity, and maintain a favorable balance between potency and safety. sci-hub.seuniroma1.it Strategies included breaking the planarity of the molecule, reducing its aromatic character by introducing alkyl or benzyl (B1604629) substituents, and incorporating polar groups like pyridines. sci-hub.se

The synthesis of these analogues generally followed a previously established and straightforward pathway. The process begins with the creation of 1,4-diketones by reacting appropriate aldehydes with methyl vinyl ketone. sci-hub.se Subsequently, a microwave-assisted cyclization of these diketones with a suitable amine yields the desired pyrrole (B145914) core. The final step involves a Mannich reaction, where the pyrroles are treated with formaldehyde (B43269) and an appropriate amine to produce the target compounds. sci-hub.se

Systematic Variations around the Pyrrole Core

A key strategy in the development of BM635 analogues was the systematic variation of substituents around the central 1,5-diarylpyrrole core. patsnap.comsci-hub.se Researchers explored modifications at three main positions: the N1-phenyl ring, the C5-phenyl ring, and the C3-morpholine moiety. ulisboa.pt

One significant modification was the replacement of the central pyrrole core with other five-membered heterocycles like imidazole (B134444) and pyrazole (B372694) to introduce a second nitrogen atom. nih.gov This was intended to improve solubility and polarity through the potential for increased hydrogen bonding. nih.gov While several five-membered rings were investigated, only the 1,3,5-trisubstituted pyrazoles demonstrated significant activity against M. tuberculosis. nih.gov

Furthermore, to reduce the aromaticity which contributes to low solubility, alkyl derivatives were synthesized. uniroma1.it The introduction of substituents such as isopropyl groups at the N1 and C5 positions was explored to enhance the drug-like properties of the parent compound. researchgate.net

Exploration of Substituent Effects on Antimycobacterial Activity

The antimycobacterial activity of the synthesized analogues was highly dependent on the nature and position of the substituents.

N1-Position: Replacing the N1-phenyl ring with alkyl or cycloalkyl groups was a key area of investigation. ulisboa.pt This modification aimed to reduce the molecule's aromaticity. uniroma1.it

C5-Position: At the C5-phenyl ring, the introduction of a trifluoromethyl group at the para position was explored. ulisboa.pt

C3-Position: Modifications at the C3-morpholine moiety generally led to a significant decrease in antimycobacterial activity, highlighting its importance for the compound's function. ulisboa.pt However, replacing the morpholine (B109124) with different six-membered cyclic amines was also investigated in the pyrazole series. nih.gov Adding a morpholine group to the pyrrole was found to be beneficial for the antibacterial effect. researchgate.net

The following table summarizes the in vitro activity of selected BM635 analogues with variations around the pyrrole core.

CompoundR1R5Amine at C3MIC (µM)
BM635 4-F-Ph4-Cl-PhMorpholine0.12
17 i-Pr4-i-Pr-PhMorpholine0.15
9 i-Pr4-Cl-PhMorpholine0.08
13 Cyclopentyl4-Cl-PhMorpholine0.08
21 i-Pr4-CF3-PhMorpholine0.6
29 i-Pr4-CN-PhMorpholine0.6

Data sourced from Poce et al., 2018. sci-hub.se

Optimization Strategies for Enhanced Efficacy and Target Specificity

Modifications to Improve Biological Activity

Efforts to enhance biological activity focused on improving the balance between potency and toxicity, as well as enhancing metabolic stability. uniroma1.it A significant finding was that replacing the adamantyl group, present in earlier related compounds, with cyclohexyl derivatives led to an advanced lead chemical with good potency. ulisboa.pt

In the pyrazole series derived from BM635, the introduction of a free pyrrole-type nitrogen resulted in several compounds with potent activity against M. tuberculosis, low cytotoxicity, improved water solubility, and reduced activity on the hERG channel, a common source of cardiotoxicity. nih.gov For instance, pyrazole analogue 6 showed a minimum inhibitory concentration (MIC) of 0.3 µM. nih.gov A hit-to-lead campaign identified analogue 17 (4-((1-isopropyl-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)morpholine), which demonstrated excellent activity (MIC = 0.15 µM) and a high selectivity index. patsnap.comnih.gov

The table below shows the biological activity of key optimized analogues compared to the parent compound.

CompoundDescriptionMIC (µM) vs Mtb H37RvCytotoxicity (CC50 µM on HepG2)Selectivity Index (SI = CC50/MIC)
BM635 Parent Compound0.12>20>166
17 Analogue with i-Pr groups0.1520133
Pyrazole 6 Pyrazole core analogue0.3>10>33

Data sourced from Poce et al., 2018 and Poce et al., 2020. sci-hub.senih.gov

Derivatization for Modulated Molecular Interactions

Derivatization strategies aimed to fine-tune the interactions of the compounds with their biological target and surrounding environment. One approach involved the formation of pharmaceutical salts to improve the poor aqueous solubility and bioavailability of BM635. patsnap.com BM635 mesylate, in particular, showed significantly improved bioavailability, making it a more viable candidate for in vivo studies. researchgate.net

Another strategy involved creating derivatives to reduce the basicity of the nitrogen in the morpholine moiety, which was hypothesized to contribute to hERG activity. uniroma1.it Furthermore, introducing a carboxylic substituent was another approach explored to decrease potential hERG channel inhibition. uniroma1.it These modifications are crucial for developing compounds that not only are potent but also possess a favorable safety profile.

Correlating Structural Features with MmpL3 Inhibition and Cellular Activity

The antimycobacterial effect of BM635 and its analogues is directly linked to their ability to inhibit MmpL3, a transporter crucial for the assembly of the mycobacterial cell wall. researchgate.netnih.gov MmpL3 is responsible for exporting trehalose (B1683222) monomycolates (TMM), essential precursors for the mycomembrane. ulisboa.ptnih.gov Inhibition of MmpL3 leads to the intracellular accumulation of TMM and disrupts the formation of the outer membrane, ultimately causing cell death. ulisboa.ptnih.gov

SAR studies have provided insights into the structural requirements for potent MmpL3 inhibition. The diarylpyrrole scaffold appears to be a key pharmacophore. ulisboa.pt The integrity of the C3-morpholine moiety is critical, as modifications in this position often result in a loss of activity. ulisboa.pt In contrast, substitutions at the N1 and C5 positions are better tolerated and can be used to modulate the compound's physicochemical properties while retaining potent MmpL3 inhibition. sci-hub.seulisboa.pt For instance, the introduction of bulky, non-aromatic groups at these positions can disrupt planarity and reduce lipophilicity without compromising the essential interactions with the MmpL3 transporter. sci-hub.se The activity of pyrazole analogues confirms that the core heterocyclic structure can be modified, provided the key substituent patterns are maintained to fit within the MmpL3 binding pocket. nih.gov The consistent finding of resistance mutations in the mmpL3 gene in strains exposed to these compounds provides strong evidence that MmpL3 is the primary cellular target. researchgate.netsci-hub.se

Identification of Lead Analogues with Improved Preclinical Profiles

The initial hit compound, BM635, demonstrated significant potential as an anti-mycobacterial agent, exhibiting potent activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.12 μM. researchgate.netucl.ac.uknih.gov However, its preclinical profile was hampered by poor aqueous solubility and high lipophilicity, which contributed to low in vivo exposure. researchgate.netfrontiersin.org Pharmacokinetic analysis of BM635 revealed a short half-life of one hour and moderate bioavailability of 46%. researchgate.netfrontiersin.org These characteristics necessitated the development of analogues with more favorable drug-like properties. Two primary strategies were employed to enhance the compound's profile: the development of pharmaceutical salts and a systematic hit-to-lead optimization campaign focused on modifying the central pyrrole core. researchgate.net The mesylate salt of BM635, in particular, was found to significantly improve bioavailability, establishing it as a promising candidate. researchgate.netmedchemexpress.cn

A subsequent hit-to-lead campaign was undertaken to systematically explore variations around the central pyrrole core of BM635, aiming to improve its physicochemical properties while retaining or enhancing its potent antimycobacterial activity. nih.govresearchgate.net This research led to the synthesis and evaluation of numerous analogues, providing critical insight into the structure-activity relationships (SAR) of this chemical class. nih.gov

The optimization program successfully identified several analogues with promising preclinical profiles. nih.gov A number of these compounds exhibited potent activity against drug-sensitive M. tuberculosis strains, with MIC values ranging from 0.08 to 0.6 µM. ucl.ac.uknih.gov Importantly, many of these analogues also showed a favorable selectivity index (SI), a crucial measure comparing the compound's potency against the pathogen to its toxicity against mammalian cells. nih.gov

The table below summarizes the in vitro data for the parent compound BM635 and key analogues identified during the optimization campaign.

Table 1: In Vitro Characterization of BM635 and Lead Analogues

Compound MIC (μM) vs. M.tb H37Rv Tox₅₀ (μM) vs. HepG2 Selectivity Index (SI) (Tox₅₀/MIC)
BM635 0.12 >40 >333
Analogue 17 0.15 20 133
Analogue 21 0.08 8 100

| Analogue 29 | 0.60 | >40 | >67 |

Data sourced from scientific literature. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Tox₅₀ is the concentration of a compound that results in 50% toxicity in HepG2 cells. The Selectivity Index (SI) is the ratio of Tox₅₀ to MIC.

The systematic exploration of the BM635 scaffold successfully led to the identification of lead analogues, most notably compound 17 , with superior drug-like properties and demonstrated in vivo activity, overcoming the initial limitations of the parent compound. nih.gov

Biopharmaceutical Research and Formulation Strategies for Bm635 Mesylate in Preclinical Studies

Development of Pharmaceutical Salt Forms of BM635

A primary strategy to improve the biopharmaceutical profile of a drug candidate is the formation of pharmaceutical salts. mdpi.comamericanpharmaceuticalreview.com For BM635, which exhibited a low in vivo half-life of one hour and a moderate bioavailability of 46%, creating salt forms was identified as a crucial step to improve its exposure and overcome the drawbacks of its parent free base form. nih.govresearchgate.net

Comparative Biopharmaceutical Attributes of Different Salt Forms (e.g., Hydrochloride, Phosphate, Tartrate, Citrate)

In a comprehensive approach to optimize BM635, researchers developed and evaluated several pharmaceutical salt forms using pharmaceutically accepted acids. nih.gov The salts studied included hydrochloride, mesylate, phosphate, tartrate, and citrate. nih.govresearchgate.net The investigation aimed to compare their physicochemical and biopharmaceutical characteristics to identify the optimal form for development.

All the prepared salt forms demonstrated improved aqueous solubility and increased dissolution rates when compared to a nanocrystal formulation of the BM635 free base. researchgate.netnih.gov This universal improvement confirmed the validity of the salt formation strategy. Subsequent evaluations in animal models showed that these enhanced physicochemical properties translated to elevated in vivo exposures across the different salt forms. researchgate.netnih.gov While all salts offered an advantage over the free base, the mesylate salt was ultimately identified as the superior candidate, providing a remarkable improvement in bioavailability and in vivo efficacy. researchgate.net

Interactive Table: Comparative Attributes of BM635 Salt Forms

Research on Advanced Drug Delivery Systems for BM635 (mesylate)

Beyond salt formation, advanced drug delivery systems (DDS) offer another powerful tool to enhance the therapeutic efficacy of challenging compounds like BM635. fastercapital.comgenesispub.org For anti-tubercular drugs, nano-based formulations are particularly promising as they can improve solubility, protect the drug from degradation, and facilitate targeted delivery to infected macrophages. researchgate.netmdpi.com

Nano-Based Formulations (e.g., Nanoemulsions, Niosomes) for Enhanced Mycobacterial Targeting

To improve the delivery of potent MmpL3 inhibitors, researchers developed nano-based drug delivery systems, including nanoemulsions and niosomes. nih.gov Taking into account the highly hydrophobic nature of BM635, it was specifically loaded into a nanoemulsion formulation (NEs + BM635). nih.gov Niosomes, which are vesicles composed of non-ionic surfactants, were also investigated as potential carriers. researchgate.netnih.gov

The resulting NEs + BM635 formulation was characterized for its physicochemical properties. nih.gov These studies confirmed the successful creation of a stable nano-carrier system with favorable attributes for drug delivery. nih.gov The development of such nano-formulations is a key strategy for enhancing the targeting of drugs to mycobacteria, which primarily reside within host cells. researchgate.net

Interactive Table: Physicochemical Properties of BM635 Nanoemulsion

Studies on Improved Cellular Uptake in In Vitro Models of Infection

A primary goal of encapsulating anti-tubercular drugs in nanocarriers is to enhance their uptake by infected host cells, such as macrophages, thereby increasing the drug concentration at the site of infection. mdpi.com In vitro models of infection, which often utilize cell lines or primary human macrophages, are essential tools to evaluate the ability of novel formulations to deliver their cargo into the intracellular environment where Mycobacterium tuberculosis resides. nih.gov

When the NEs + BM635 formulation was tested for its antimycobacterial activity against M. tuberculosis, it did not show the same level of potent activity as another MmpL3 inhibitor (BM859) loaded into a niosomal formulation. nih.gov Researchers hypothesized that this was likely because the highly hydrophobic nature of BM635 created a significant hindrance to its diffusion out of the nanoemulsion and into the bacteria, whereas the more water-soluble compound could diffuse more easily. nih.govnih.gov This finding underscores the complexity of nano-formulation design, where the physicochemical properties of the drug itself can critically influence the biological performance of the delivery system.

Assessment of In Vivo Exposure Enhancement in Animal Models via Novel Formulations

The ultimate test for any novel formulation is its ability to enhance drug exposure and efficacy in vivo. While the nanoemulsion containing BM635 was successfully prepared and characterized, and its biological activity was assessed in vitro, the next logical step would be to evaluate its performance in animal models. nih.gov The research describing the development of this nano-based system concluded by noting that further studies would be necessary to characterize the in vivo behavior of the formulation. nih.govnih.gov This indicates that while the formulation shows promise as a tool for tuberculosis treatment, its ability to enhance in vivo exposure compared to the optimized mesylate salt form had not yet been determined at the time of the study.

Comparative Analysis and Integration into Antimycobacterial Therapeutic Strategies

Comparison of BM635 (mesylate) with Other MmpL3 Inhibitors

MmpL3, a transporter responsible for exporting trehalose (B1683222) monomycolate (TMM) across the cytoplasmic membrane, has been identified as the target for numerous, structurally diverse classes of compounds. nih.govasm.org This makes it a highly attractive target for new anti-tubercular drugs. BM635 belongs to the 1,5-diarylpyrrole class of MmpL3 inhibitors. nih.govnih.gov

While many compounds inhibit MmpL3, they exhibit important differences in their efficacy profiles and proposed mechanisms of action. A key distinction lies in their activity against non-replicating, or dormant, Mycobacterium tuberculosis bacilli, which are notoriously difficult to eradicate with standard treatments.

Inhibitors such as the 1,5-diarylpyrrole BM212 (a close analog of BM635) and the ethylenediamine (B42938) SQ109 demonstrate activity against non-replicating mycobacteria. nih.govamazonaws.complos.org In contrast, other potent MmpL3 inhibitor classes, such as the adamantyl ureas (AUs) and indolecarboxamides, are largely inactive against these dormant cells. nih.govamazonaws.com

The mechanism by which these compounds inhibit MmpL3 function is also a subject of detailed investigation. MmpL3 is a member of the resistance-nodulation-division (RND) superfamily of transporters that utilize the proton motive force (PMF) for energy. nih.govnih.gov Research indicates that the inhibitory effect of several compound classes, including diarylpyrroles like BM212 and others like SQ109, may be due to their ability to dissipate the transmembrane electrochemical proton gradient, thereby indirectly inhibiting the transporter's function. nih.govamazonaws.com However, other evidence points to the direct binding of these inhibitors to the MmpL3 protein, inducing conformational changes that block its transport activity. nih.gov Crystal structures have confirmed that inhibitors like SQ109, AU1235, and indolecarboxamides bind within the same site in the proton translocation channel of the MmpL3 transporter. nih.govresearchgate.net This suggests that while some inhibitors may have secondary effects on the PMF, their primary mechanism involves direct interaction with the MmpL3 protein. asm.orgnih.gov

Table 1: Comparison of Efficacy and Mechanism of Different MmpL3 Inhibitor Classes
Inhibitor ClassExample CompoundActivity vs. Replicating MtbActivity vs. Non-Replicating MtbProposed Mechanism of Action
1,5-DiarylpyrrolesBM212 / BM635PotentActiveDirect MmpL3 binding; potential dissipation of proton motive force (PMF). nih.govamazonaws.complos.org
EthylenediaminesSQ109PotentActiveDirect MmpL3 binding; dissipation of PMF; inhibition of menaquinone synthesis. asm.orgnih.govamazonaws.com
Adamantyl UreasAU1235PotentInactiveDirect MmpL3 binding. nih.govamazonaws.comnih.gov
IndolecarboxamidesNITD-349PotentInactiveDirect MmpL3 binding. nih.govnih.govamazonaws.com
TetrahydropyrazolopyrimidinesTHPP-2PotentActive (nutrient-starved)Dissipation of PMF. nih.govamazonaws.com

The remarkable diversity of chemical scaffolds that inhibit MmpL3 is a notable feature of this drug target. asm.org This diversity suggests that the transporter has a "druggable" nature, though it makes computational prediction of new inhibitors challenging. asm.org BM635 is built on a 1,5-diarylpyrrole core structure. nih.gov A comparative analysis reveals distinct structural motifs across the major inhibitor classes.

Table 2: Core Chemical Scaffolds of Major MmpL3 Inhibitor Classes
Inhibitor ClassExample CompoundCore Chemical Scaffold
1,5-DiarylpyrrolesBM635A central pyrrole (B145914) ring with phenyl groups at the 1 and 5 positions. nih.govresearchgate.net
EthylenediaminesSQ109An N-adamantan-2-yl-N'-[alkenyl]-ethane-1,2-diamine backbone. asm.orgresearchgate.net
Adamantyl UreasAU1235A bulky, lipophilic adamantyl group connected via a urea (B33335) linker. asm.orgresearchgate.net
IndolecarboxamidesNITD-349An indole (B1671886) ring system with a carboxamide functional group. nih.govresearchgate.net
Spiro-piperidinesSPIRON-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran]. asm.orgresearchgate.net
TetrahydropyrazolopyrimidinesTHPPA fused heterocyclic ring system of pyrazole (B372694) and pyrimidine. nih.govresearchgate.net

Research into Combination Strategies Involving BM635 (mesylate)

Modern tuberculosis therapy relies on the use of drug combinations to effectively kill the bacterial population, prevent the emergence of resistance, and shorten the duration of treatment. tballiance.org Therefore, a critical aspect of the preclinical development of any new agent, including BM635, is the evaluation of its potential in combination regimens.

Research has indicated that MmpL3 inhibitors as a class demonstrate synergistic interactions with a number of existing anti-TB drugs and clinical candidates. nih.gov This potentiation of activity is crucial, as it could allow for lower concentrations of drugs to be used, potentially reducing toxicity, and could enhance killing of drug-resistant strains.

While specific in vitro synergy studies detailing combinations with BM635 (mesylate) are limited in the public domain, the principle has been demonstrated for other MmpL3 inhibitors. For example, studies on various novel compounds often evaluate them in combination with first-line agents like isoniazid (B1672263) and rifampicin (B610482) to assess for synergistic, additive, or antagonistic effects, typically quantified using the fractional inhibitory concentration index (FICI). nih.govmdpi.com A synergistic effect is generally indicated by an FICI value of ≤ 0.5. nih.gov The potential for MmpL3 inhibitors to work well in combination is high, as their unique mechanism of disrupting the cell wall via TMM transport is distinct from the mechanisms of most other anti-TB agents, such as those targeting protein synthesis (e.g., spectinomycin) or RNA synthesis (e.g., rifampicin). mdpi.comnih.gov

Table 3: Illustrative Examples of In Vitro Synergy with Antitubercular Agents
Drug CombinationTarget OrganismInteraction TypeReference
Spectinomycin + RifampinM. tuberculosisSynergy (FICI ≤ 0.5) nih.gov
Pasiniazid + RifapentineDrug-Resistant M. tuberculosisSynergy nih.gov
Flavonoid Compound + RifampicinM. tuberculosisSynergy (CI = 0.6) mdpi.com
Rifampicin + Moxifloxacin + Amikacin + PA-824Aerobic & Hypoxic M. tuberculosisPotent Killing (Sterilizing Effect) nih.gov

*This table provides general examples of synergistic combinations against M. tuberculosis to illustrate the principles of combination therapy. Specific FICI values for BM635 combinations are not detailed in the available search results.

The ultimate test of a new therapeutic strategy is its efficacy in a living organism. Preclinical animal models, particularly the murine model of tuberculosis infection, are essential for evaluating the in vivo activity of new compounds before they can be considered for human trials. nih.gov

A hit-to-lead campaign focusing on the 1,5-diarylpyrrole class led to the identification of an analogue of BM635 with improved drug-like properties. nih.gov This optimized compound demonstrated significant efficacy in a dose-response study within an acute murine TB infection model. nih.govplos.org The study determined an effective dose (ED99) of 49 mg/Kg, which is within the range of other established tuberculosis drugs, highlighting the potential of this chemical series for in vivo application. plos.org

While these findings validate the single-agent activity of the BM635 chemical class in vivo, the progression toward a new TB regimen requires evaluation in combination therapies. nih.govnih.gov Based on the potent in vivo efficacy of the BM635 analogue and the general findings of in vitro synergy among MmpL3 inhibitors, there is a strong rationale for investigating BM635 (mesylate) in combination with standard first-line drugs or other novel agents in preclinical animal models. nih.gov Such studies would be designed to determine if combination therapy can accelerate bacterial killing, achieve relapse-free cure in a shorter timeframe, and prevent the emergence of drug resistance compared to single-agent treatments.

Resistance Mechanisms and Strategies to Overcome Resistance to Bm635 Mesylate

Characterization of Mycobacterial Resistance Development against BM635 (mesylate)

Resistance to inhibitors targeting MmpL3, including compounds structurally related to BM635, primarily arises from mutations within the mmpL3 gene itself. nih.govnih.gov Studies involving the isolation and sequencing of mycobacterial strains resistant to various MmpL3 inhibitors have consistently identified mutations in this gene as the principal mechanism of resistance. researchgate.net This indicates a strong selective pressure on the MmpL3 transporter when exposed to these compounds.

The frequency of resistance to MmpL3 inhibitors can be comparable to that of other anti-TB drugs. For instance, in one study, the frequency of resistance to a novel MmpL3 inhibitor was found to be approximately 1.6 x 10⁻⁸, a rate similar to that observed for wild-type strains against other agents. researchgate.net MmpL3 is essential for the transport of trehalose (B1683222) monomycolate (TMM), a crucial precursor for the mycobacterial cell wall. nih.govnih.gov Inhibition of MmpL3 disrupts this pathway, leading to the accumulation of TMM and a reduction in trehalose dimycolate (TDM), ultimately causing cell death. nih.govnih.gov The development of resistance through MmpL3 mutations allows the bacterium to overcome this disruptive effect.

Biochemical and Structural Impact of MmpL3 Mutations on BM635 (mesylate) Efficacy

The MmpL3 transporter is a complex membrane protein with 12 transmembrane helices and two large periplasmic domains. nih.gov It functions by "flipping" TMM across the inner membrane, a process driven by the proton motive force. nih.gov Inhibitors like BM635 are thought to bind within a central pocket in the transmembrane domain, disrupting the conformational changes necessary for TMM transport. nih.gov

Cryo-electron microscopy (cryo-EM) structures of M. tuberculosis MmpL3 have provided a detailed map for understanding the impact of resistance mutations. nih.gov The majority of these mutations are located in residues that line the central drug-binding site. nih.gov These substitutions can directly interfere with inhibitor binding through several mechanisms:

Steric Hindrance: A mutation to a bulkier amino acid can physically block the inhibitor from fitting into its binding site.

Loss of Key Interactions: The substitution can remove critical hydrogen bonds or hydrophobic interactions that anchor the drug in place.

Biochemically, these structural changes prevent the inhibitor from effectively blocking the TMM transport function of MmpL3. As a result, the mycobacterial cell can continue to build and maintain its cell wall, rendering the drug ineffective. The accumulation of TMM, a hallmark of MmpL3 inhibition, is consequently reduced or abolished in resistant strains. nih.gov

Future Directions and Advanced Research Perspectives for Bm635 Mesylate

Application of Omics Technologies to Elucidate Downstream Cellular Effects

Multi-omics approaches, which integrate genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, unbiased strategy to understand the comprehensive cellular response to drug treatment. nih.govfrontiersin.org Applying these technologies to BM635 (mesylate)-treated mycobacteria can provide a systems-level understanding of its impact beyond the direct inhibition of MmpL3.

Transcriptomic (RNA-seq) and proteomic analyses can reveal the global changes in gene and protein expression within mycobacteria upon exposure to BM635. nih.govbiorxiv.org These studies are crucial for several reasons:

Identifying Off-Target Effects: By analyzing the entire transcriptome and proteome, researchers can identify unintended molecular interactions, which could inform potential liabilities or secondary mechanisms of action.

Understanding Resistance Mechanisms: Comparing the expression profiles of susceptible and resistant strains can uncover novel resistance strategies beyond mutations in the mmpL3 gene itself.

Mapping Downstream Pathways: Inhibition of TMM transport is expected to trigger a cascade of downstream cellular stress responses. Transcriptomics and proteomics can map these perturbed pathways, providing a more complete picture of how the cell attempts to compensate for cell wall disruption. nih.gov

Table 1: Potential Applications of Omics Technologies in BM635 Research

Omics Technology Research Question Potential Insights
Transcriptomics How does gene expression change in response to BM635? Identification of stress response pathways, off-target gene modulation, and regulatory networks involved in resistance.
Proteomics Which protein levels are altered by BM635 treatment? Understanding changes in protein synthesis and degradation, post-translational modifications, and identification of potential secondary drug targets.
Metabolomics What are the metabolic consequences of MmpL3 inhibition? Confirmation of TMM accumulation, identification of other perturbed metabolic pathways, and discovery of biomarkers for drug efficacy.

Metabolomics, the study of small molecule metabolites, provides a direct functional readout of cellular activity. nih.gov For BM635, metabolomic profiling is expected to confirm the hallmark of MmpL3 inhibition: the intracellular accumulation of the TMM substrate and a corresponding decrease in downstream products like trehalose (B1683222) dimycolate (TDM) and mycolic acids incorporated into the cell wall. mdpi.comnih.gov

Beyond this primary confirmation, untargeted metabolomic studies can uncover other significant metabolic disruptions. By comparing the metabolic fingerprints of treated and untreated mycobacteria, researchers can identify novel biomarkers of drug action and gain deeper insights into the physiological consequences of a compromised mycolic acid transport system. nih.gov

Advanced Structural Studies of MmpL3 in its Functional States

A detailed understanding of the MmpL3 transporter's structure and function is paramount for designing next-generation inhibitors. Recent breakthroughs using X-ray crystallography and cryogenic electron microscopy (cryo-EM) have provided the first high-resolution structures of MmpL3. nih.govresearchgate.netfowlerlab.org These studies have revealed a complex architecture with twelve transmembrane helices and have offered initial glimpses into how different inhibitors might bind. nih.govnih.gov

Future structural biology efforts should focus on:

Capturing MmpL3 in Multiple Conformations: Visualizing the transporter in different functional states—such as unbound (apo), substrate-bound (with TMM), and inhibitor-bound (with BM635)—is critical. This will illuminate the dynamic process of lipid transport and the precise mechanism of inhibition. nih.gov

High-Resolution Co-crystal Structures: Obtaining a high-resolution structure of MmpL3 in a complex with BM635 would reveal the specific amino acid interactions that define the binding pocket. This information is invaluable for structure-based drug design, enabling the rational optimization of compound affinity and specificity.

Investigating Resistance Mutations: Mapping known resistance mutations onto the three-dimensional structure of MmpL3 can explain how these changes prevent inhibitor binding while preserving the transporter's essential function. nih.gov

Novel Methodologies for BM635 (mesylate) Delivery and In Vivo Efficacy Enhancement in Research Models

A significant challenge for potent antimicrobial compounds, including BM635, is achieving effective concentrations at the site of infection in vivo. BM635 is characterized by high lipophilicity, which can lead to poor bioavailability. nih.gov Research into novel drug delivery systems (DDS) is essential to overcome these limitations in preclinical models. mdpi.comnih.gov

Recent work has explored the use of nanocarriers, such as nanoemulsions and niosomes, to deliver MmpL3 inhibitors. nih.gov One study found that while a niosomal formulation for a related compound showed activity against M. tuberculosis, a nanoemulsion loaded with BM635 was inactive, possibly due to the drug's high hydrophobicity hindering its diffusion and release. nih.gov

Future research should explore a wider array of DDS technologies to improve the delivery of BM635 in experimental settings: scienceopen.comazonano.com

Lipid-Based Nanocarriers: Further development of systems like solid lipid nanoparticles (SLNs) or liposomes could enhance solubility and protect the compound from degradation. nih.gov

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide sustained release of the encapsulated drug. nih.gov

Inhalable Formulations: For pulmonary tuberculosis, developing aerosolizable formulations could deliver BM635 directly to the lungs, increasing local concentration and reducing systemic exposure.

Table 2: Summary of a Nanocarrier Study for MmpL3 Inhibitors

Formulation Compound Key Physicochemical Properties Antimycobacterial Activity (MIC against M. tuberculosis) Reference
Nanoemulsion (NE) BM635 Good hydrodynamic diameter, ζ-Potential, PDI Inactive nih.gov
Niosome (NI) BM859 (related MmpL3 inhibitor) Good hydrodynamic diameter, ζ-Potential, PDI 0.6 µM (potent activity) nih.gov

These advanced delivery strategies are crucial for translating the potent in vitro activity of BM635 into robust efficacy in animal models of tuberculosis, a necessary step in its preclinical development.

Q & A

Q. What is the significance of BM635 mesylate’s minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, and how is this determined experimentally?

  • Methodology : MIC is determined via broth microdilution assays under standardized conditions (e.g., Middlebrook 7H9 media, 37°C, 5-7 days). BM635 mesylate exhibits a MIC50 of 0.12 µM against M. tuberculosis H37Rv . Key considerations include:
  • Strain selection (e.g., drug-sensitive vs. MDR/XDR strains).
  • Solubility adjustments (e.g., using DMSO as a solvent).
  • Validation with control drugs (e.g., isoniazid, rifampicin).
    • Data Interpretation : Lower MIC values correlate with higher potency, but lipophilicity may reduce aqueous solubility, necessitating formulation optimization .

Q. Why are salt forms like mesylate chosen for BM635, and how do they influence physicochemical properties?

  • Rationale : Salt forms improve solubility and bioavailability. BM635 mesylate increases aqueous solubility compared to the free base, enhancing in vivo efficacy .
  • Experimental Design :
  • Compare dissolution rates and stability of mesylate vs. hydrochloride salts.
  • Assess pharmacokinetics in animal models (e.g., C57BL/6 mice) to quantify bioavailability improvements .

Q. What experimental approaches confirm MmpL3 as the target of BM635 mesylate?

  • Methods :

Generate spontaneous resistant mutants of M. tuberculosis through serial passaging under sub-MIC BM635 exposure.

Perform whole-genome sequencing to identify mutations (e.g., in mmpL3).

Validate via gene complementation assays to restore susceptibility .

  • Key Findings : Mutations in mmpL3 (e.g., T400A, G253E) correlate with resistance, confirming MmpL3 as the primary target .

Advanced Research Questions

Q. How do nano-based delivery systems affect BM635 mesylate’s efficacy, and what challenges arise in formulation design?

  • Formulation Strategies :
  • Nanoemulsions (NEs) and vesicles (NIs) improve drug dispersion. Example: NEs + BM635 showed MIC = 40 µM vs. free BM635 (MIC = 0.12 µM), likely due to diffusion barriers from high lipophilicity .
  • Key Parameters : Hydrodynamic diameter (<200 nm), ζ-potential (>|±20| mV), and encapsulation efficiency (>80%) .
    • Challenges : Balancing drug release kinetics with bacterial uptake mechanisms. BM859 (a more soluble analog) outperforms BM635 in nanoformulations .

Q. What strategies resolve contradictions in efficacy data between free BM635 and its formulations?

  • Analysis Framework :

Compare in vitro vs. in vivo models (e.g., macrophage infection assays vs. mouse lung CFU counts).

Evaluate drug release profiles (e.g., dialysis membrane studies) to identify diffusion limitations.

Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with bacterial kill rates .

  • Case Study : Free BM635 shows superior in vitro MIC but poor in vivo bioavailability; nanoformulations may require co-delivery with permeation enhancers .

Q. How do structural modifications of BM635 derivatives address pharmacokinetic limitations like oral bioavailability?

  • Optimization Approaches :
  • Isosteric replacements : Pyrazole analogs (e.g., BM44) improve solubility (199 µM vs. <1 µM for BM635) and reduce serum protein binding (94.1% vs. 98.4%) .
  • In Vivo Testing : BM44 reduced lung CFU by 1.5 log10 in mice but had low oral bioavailability (1%), highlighting the need for prodrug strategies .

Q. What methodologies are recommended for analyzing resistance mechanisms in M. tuberculosis exposed to BM635 mesylate?

  • Protocol :

Resistance Frequency Assays : Measure mutation rates by plating cultures on agar containing 2× MIC.

Whole-Genome Sequencing : Identify SNPs/indels in resistant colonies (e.g., mmpL3, rv0206c).

Fitness Cost Analysis : Compare growth rates of resistant vs. wild-type strains in nutrient-limited conditions .

  • Implications : Cross-resistance profiling with other MmpL3 inhibitors (e.g., SQ109) informs combination therapy design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.